molecular formula C21H29N5O B6780907 N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide

N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B6780907
M. Wt: 367.5 g/mol
InChI Key: DDNJJPOADRROCF-UHFFFAOYSA-N
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Description

N-[2-(3-azaspiro[55]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound featuring a spirocyclic structure and a triazole ring

Properties

IUPAC Name

N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c27-20(18-4-6-19(7-5-18)26-16-23-24-17-26)22-12-15-25-13-10-21(11-14-25)8-2-1-3-9-21/h4-7,16-17H,1-3,8-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNJJPOADRROCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN(CC2)CCNC(=O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.

    Attachment of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, often involving azide and alkyne precursors under copper-catalyzed conditions.

    Final Coupling Step: The benzamide moiety is attached through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or triazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving microbial infections or cancer.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s ability to interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with a triazole ring, known for its potent and selective inhibition of METTL3.

    Indole Derivatives: Compounds containing an indole nucleus, which have diverse biological activities and applications.

Uniqueness

N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to its combination of a spirocyclic structure and a triazole ring, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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